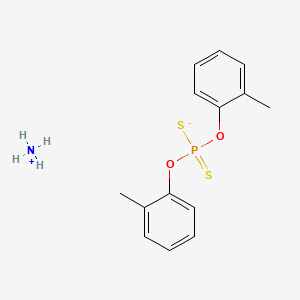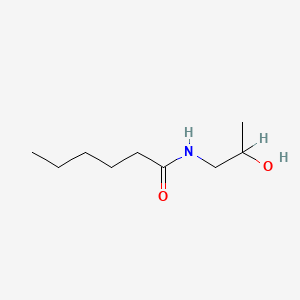![molecular formula C23H22ClFN2O2 B13752966 N-[4-[(3'-chloro-2-fluoro-6-methoxy[1,1'-biphenyl]-3-yl)methyl]phenyl]-N'-ethylUrea](/img/structure/B13752966.png)
N-[4-[(3'-chloro-2-fluoro-6-methoxy[1,1'-biphenyl]-3-yl)methyl]phenyl]-N'-ethylUrea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[(3’-chloro-2-fluoro-6-methoxy[1,1’-biphenyl]-3-yl)methyl]phenyl]-N’-ethylUrea is a complex organic compound characterized by its unique biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3’-chloro-2-fluoro-6-methoxy[1,1’-biphenyl]-3-yl)methyl]phenyl]-N’-ethylUrea typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. These methods often focus on improving yield, reducing costs, and minimizing environmental impact. For example, the use of high-efficiency catalysts and greener solvents can be employed to enhance the overall process.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-[(3’-chloro-2-fluoro-6-methoxy[1,1’-biphenyl]-3-yl)methyl]phenyl]-N’-ethylUrea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where an electrophile replaces a hydrogen atom on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Electrophiles like bromine (Br₂), chlorine (Cl₂)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[4-[(3’-chloro-2-fluoro-6-methoxy[1,1’-biphenyl]-3-yl)methyl]phenyl]-N’-ethylUrea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which N-[4-[(3’-chloro-2-fluoro-6-methoxy[1,1’-biphenyl]-3-yl)methyl]phenyl]-N’-ethylUrea exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: Known for its use in targeted cancer therapy.
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: Another compound with similar structural features and applications.
Uniqueness
N-[4-[(3’-chloro-2-fluoro-6-methoxy[1,1’-biphenyl]-3-yl)methyl]phenyl]-N’-ethylUrea stands out due to its unique biphenyl structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C23H22ClFN2O2 |
|---|---|
Peso molecular |
412.9 g/mol |
Nombre IUPAC |
1-[4-[[3-(3-chlorophenyl)-2-fluoro-4-methoxyphenyl]methyl]phenyl]-3-ethylurea |
InChI |
InChI=1S/C23H22ClFN2O2/c1-3-26-23(28)27-19-10-7-15(8-11-19)13-17-9-12-20(29-2)21(22(17)25)16-5-4-6-18(24)14-16/h4-12,14H,3,13H2,1-2H3,(H2,26,27,28) |
Clave InChI |
CMUSHOBDZLOGFH-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)NC1=CC=C(C=C1)CC2=C(C(=C(C=C2)OC)C3=CC(=CC=C3)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



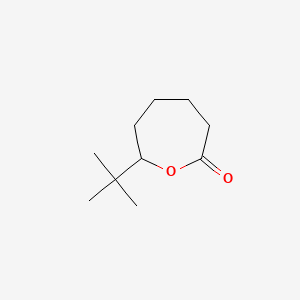


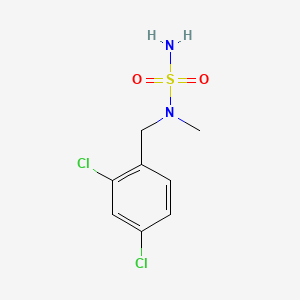
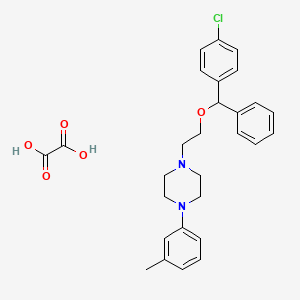


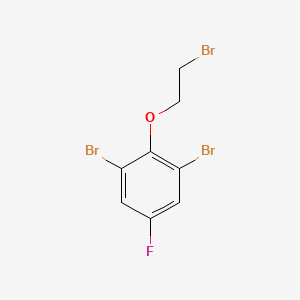
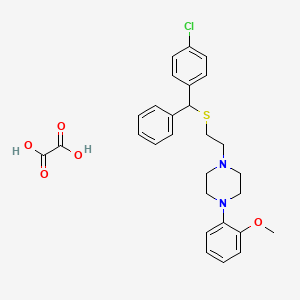
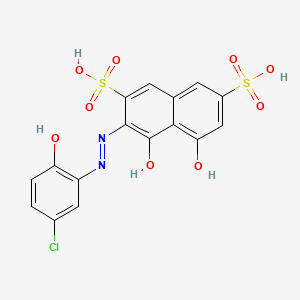
![3-(1-benzofuran-2-yl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13752955.png)
